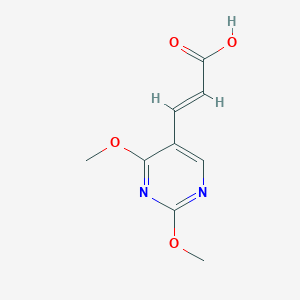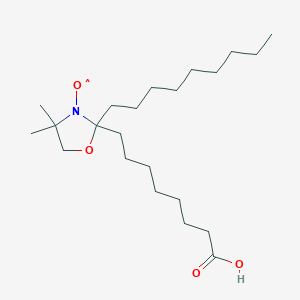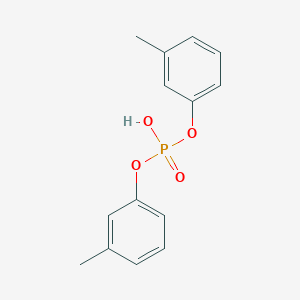
パラジウム
概要
説明
For updated SDS information please visit www. goodfellow. com
For updated SDS information please visit www. goodfellow. com.
Palladium and its alloys are used for hydrogen purification in fuel cells. Energy dispersive x-ray diffraction during electrochemical loading of palladium foils with hydrogen and deuterium was studied. Palladium foil was tested as a catalyst for Suzuki-Miyaura cross coupling reaction.
Average particle size determined by Fisher sub-sieve sizer
Palladium is an element with atomic symbol Pd, atomic number 46, and atomic weight 106.42.
Palladium, also known as 46PD or paladio, belongs to the class of inorganic compounds known as homogeneous transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a transition metal atom. Palladium has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Outside of the human body, palladium can be found in a number of food items such as potato, garden onion, italian sweet red pepper, and yellow zucchini. This makes palladium a potential biomarker for the consumption of these food products. Palladium is a potentially toxic compound.
Palladium is chemical element (nickel group element atom) with atomic number 46. It is a nickel group element atom, a platinum group metal atom and a metal allergen.
科学的研究の応用
触媒
パラジウムは、鈴木反応やヘック反応などの反応におけるC-C結合形成に独特の性質を持っています . パラジウムは、汎用性の高い触媒を形成し、石油の分解、選択的な低酸化物、およびアルカンの酸化を加速します . パラジウムは、アルキンをアルカンにさらに還元することなく、アルケンに水素化することも役立ちます .
燃料電池
パラジウムナノ粒子は、燃料電池への応用において注目を集めています . パラジウムナノ粒子は、燃料電池技術の重要な部分である電気触媒プロセスで使用されています .
水素貯蔵
パラジウムは水素を吸収する能力があり、水素貯蔵に役立ちます . この特性は、特に再生可能エネルギー貯蔵の文脈で有益です。
センサー
パラジウムナノ粒子は、H2や非酵素型グルコースなどのガスに対するセンサーで使用されます . パラジウムナノ粒子は、センシングアプリケーションに適した独特の光学、電子、および触媒特性を持っています .
環境修復
パラジウムナノ粒子は、環境処理において触媒として機能し、Cr(VI)をCr(III)に変換することで、有機物や重金属汚染物質(Cr(VI)など)を抽出します . これにより、環境修復の分野でパラジウムナノ粒子は貴重な存在になります。
抗菌アプリケーション
生物学的活性に関して、パラジウムナノ粒子は、黄色ブドウ球菌および大腸菌に対して活性があることが判明しており、99.99%の細菌が破壊されました
作用機序
Target of Action
Palladium (Pd) is a key component of many catalysts . It is primarily targeted in the automotive sector, which accounts for over 80% of its demand . Pd is used in the production of catalytic converters that reduce harmful emissions from vehicles . In the biomedical field, Pd nanoparticles (Pd NPs) have shown significant potential for the development of antimicrobials, wound healing, antioxidant, and anticancer therapies .
Mode of Action
Pd interacts with its targets primarily through catalysis. Pd NPs are synthesized using various chemical and physical methods . In the pharmaceutical industry, Pd-catalyzed cross-coupling reactions are used extensively .
Biochemical Pathways
Pd NPs have been categorized based on their mode of action, i.e., adsorption, extraction/precipitation, and crystallization . These NPs have a significant impact on various biochemical pathways. For instance, they have been used in the hydrogenation of (un)saturated organic compounds . In the biomedical field, Pd NPs have shown to induce apoptosis in cancer cells, leading to significant morphological changes such as nuclear shrinkage and chromatin condensation .
Pharmacokinetics
The pharmacokinetics of Pd, particularly in the form of Pd NPs, is an area of ongoing research. Preliminary studies suggest that Pd in serum exhibits biphasic kinetics with a terminal half-life of 20.7 hours, while the free Pd in serum ultrafiltrate showed a higher terminal half-life than platinum (35.5 versus 31.5 hours) . Comprehensive pharmacokinetic data, including absorption, distribution, metabolism, and excretion (adme) properties, are still needed for a better understanding of how the body interacts with pd nps .
Result of Action
The result of Pd’s action is primarily seen in its catalytic applications. In the automotive industry, Pd-based catalytic converters help reduce harmful emissions . In the biomedical field, Pd NPs have shown promising in vitro activity against several therapy-resistant cancers . They induce apoptosis in cancer cells, leading to significant morphological changes .
Action Environment
The action, efficacy, and stability of Pd are influenced by various environmental factors. For instance, the synthesis of Pd NPs involves maintaining high temperatures and/or pressure . In the automotive industry, the demand for Pd is influenced by emission regulations and electric vehicle sales . Furthermore, manufacturers are restructuring their supply chains to decrease their reliance on Russia, which accounts for over 40% of global Pd supply .
将来の方向性
特性
IUPAC Name |
palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLHZDBZIXYQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064680 | |
| Record name | Palladium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Pellets or Large Crystals, Other Solid, Steel-white metal that does not tarnish in air; Oxidation states: 2+ and 4+; [Nordberg, p. 1113], Solid | |
| Record name | Palladium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/69 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Palladium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
2963 °C | |
| Record name | PALLADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in aqua regia and fused alkalies; insoluble in organic acids | |
| Record name | PALLADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
12.02 g/cu cm | |
| Record name | PALLADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.47 Pa (0.0260 mm Hg) at 1552 °C | |
| Record name | PALLADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silver-white, ductile metal, Steel white, Silver-white metal; cubic | |
CAS No. |
7440-05-3 | |
| Record name | Palladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALLADIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TWQ1V240M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PALLADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Palladium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1554.9 °C | |
| Record name | PALLADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Palladium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Q1: Why is palladium considered a versatile catalyst?
A1: Palladium exhibits exceptional catalytic activity in numerous organic reactions, including carbon-carbon bond formation, oxidation, and hydrogenation. [, , , , ] This versatility stems from its ability to readily switch between oxidation states (Pd(0) and Pd(II)) and form stable complexes with various ligands, facilitating reaction intermediates.
Q2: How does palladium contribute to greener chemical synthesis?
A2: Palladium catalysts enable the development of more sustainable synthetic routes. For example, palladium-catalyzed reactions can utilize milder reaction conditions, employ less toxic reagents, and generate less waste compared to traditional methods. [, , ] One example is the use of oxygen as an environmentally benign oxidant in palladium-catalyzed oxidative coupling reactions. []
Q3: Can you provide specific examples of palladium-catalyzed reactions relevant to organic synthesis?
A3: Certainly! Palladium is widely employed in reactions like the Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. [, , , , ] These reactions are cornerstones in constructing complex molecules, particularly in the pharmaceutical industry for drug development.
Q4: What are the advantages of using palladium catalysts in the synthesis of pharmaceuticals?
A4: Palladium catalysis offers several advantages in this field, including:
- High selectivity: Palladium catalysts often exhibit excellent chemo-, regio-, and stereoselectivity, leading to the desired product with high purity. [, , ] This selectivity is crucial in pharmaceutical synthesis where even minor impurities can be detrimental.
- Mild reaction conditions: Palladium-catalyzed reactions often proceed under relatively mild conditions, minimizing the decomposition of sensitive pharmaceutical intermediates. [, ]
- Tolerance to functional groups: Palladium catalysts are compatible with a wide range of functional groups, enabling the synthesis of complex molecules with diverse functionalities. []
Q5: How can palladium catalysts be applied to address environmental concerns?
A5: Palladium catalysts are instrumental in developing sustainable technologies such as:
- Catalytic converters: Palladium is a key component in automotive catalytic converters, facilitating the conversion of harmful exhaust gases (CO, NOx, hydrocarbons) into less harmful substances (CO2, N2, H2O). []
- Water purification: Palladium-based catalysts can be used for the degradation of pollutants in water, such as nitrates. []
Q6: What challenges are associated with using palladium catalysts, and how are researchers addressing them?
A6: One challenge is the potential leaching of palladium into the reaction product, especially in pharmaceutical applications where strict limits on heavy metal impurities exist. [] Researchers are developing strategies for efficient palladium removal and exploring alternative catalytic systems. [, ] Another challenge is the cost of palladium. To address this, researchers are focusing on developing highly active catalysts that require lower palladium loadings and exhibit improved reusability. []
Q7: How does the support material influence the activity of palladium catalysts?
A7: The choice of support material significantly impacts the activity, selectivity, and stability of palladium catalysts. [, , ] For example, carbon nanofibers with different structures can drastically affect the performance of palladium catalysts in the synthesis of dimethyl oxalate. []
Q8: How stable are palladium catalysts under different reaction conditions?
A8: The stability of palladium catalysts varies depending on the reaction conditions, ligands, and support materials used. [, , ] Some palladium catalysts deactivate over time due to factors like metal leaching, nanoparticle aggregation, or ligand degradation. Researchers are actively developing more robust and reusable palladium catalysts. [, ]
Q9: Are there any specific examples of palladium complexes exhibiting enhanced stability under challenging conditions?
A9: Yes, research has shown that bulky α-hydroxyimine palladium complexes demonstrate excellent stability and activity in direct arylation reactions under aerobic conditions, even with low palladium loading. []
Q10: How is the structure of palladium complexes characterized?
A10: Various techniques are used to characterize palladium complexes, including:
- Spectroscopy: NMR (1H, 13C, 31P, 125Te), IR, UV-Vis, and XPS provide information about the coordination environment, bonding modes, and electronic structure. [, , , , , , ]
- X-ray crystallography: This technique offers detailed structural information of crystalline palladium complexes, revealing bond lengths, angles, and overall geometry. [, , , , , ]
- Mass spectrometry: This method helps determine the molecular weight and fragmentation patterns of palladium complexes, aiding in identifying reaction intermediates and products. [, , , ]
Q11: How is computational chemistry employed in palladium research?
A11: Computational methods, such as density functional theory (DFT), are invaluable for:
- Mechanistic studies: Simulations can elucidate reaction pathways, identify key intermediates, and provide insights into the factors governing reactivity and selectivity. [, , , ]
- Catalyst design: Computational screening and rational design strategies based on structure-activity relationships help develop more efficient and selective palladium catalysts. [, , ]
- Property prediction: DFT calculations can predict various properties of palladium complexes, such as electronic structure, optical properties, and catalytic activity, guiding experimental efforts. [, ]
Q12: How does modifying the ligands around palladium affect its catalytic properties?
A12: Ligand modification significantly impacts the steric and electronic properties of palladium complexes, directly influencing their activity, selectivity, and stability. [, , , , , , ] For instance, bulky ligands can enhance catalyst stability by preventing aggregation, while electron-rich ligands can promote oxidative addition steps.
Q13: Are there specific examples of how ligand modification led to improved catalytic performance?
A13: Yes, research has shown that incorporating bulky substituents in α-hydroxyimine palladium complexes enhanced their catalytic activity in direct arylation reactions. [] In another study, the introduction of boron into palladium thin films led to a significant enhancement of the spin Hall angle, a crucial property for spintronic applications. []
Q14: What are some other notable applications of palladium outside of catalysis?
A14: Palladium finds use in various fields beyond catalysis, including:
- Electronics: Palladium is employed in multilayer ceramic capacitors, a crucial component in electronic circuits. []
- Hydrogen storage: Palladium can absorb large quantities of hydrogen, making it a potential material for hydrogen storage applications. []
Q15: What are the environmental concerns related to palladium?
A15: Although not as widely studied as other heavy metals, the increasing use of palladium, especially in catalytic converters, raises concerns about its release into the environment. [, , ]
Q16: How can the environmental impact of palladium be minimized?
A16: Several strategies can mitigate the environmental impact of palladium, including:
- Recycling: Developing efficient methods to recover and recycle palladium from spent catalysts and electronic waste is crucial. []
- Developing greener synthetic methods: Utilizing palladium catalysts in reactions that minimize waste generation and employ less toxic reagents is essential. [, ]
- Exploring alternative materials: Investigating less toxic and more abundant alternatives to palladium for specific applications is an active area of research. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)












